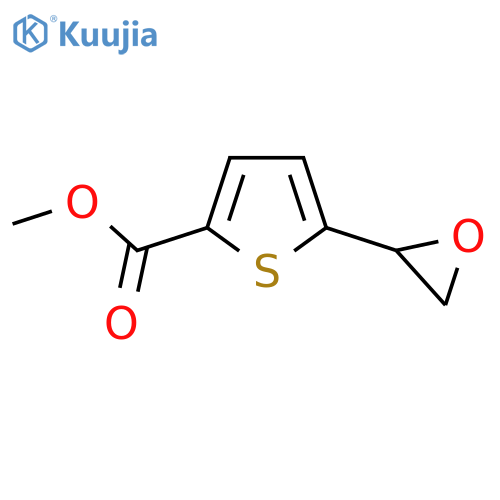

Cas no 2248338-01-2 (Methyl 5-(oxiran-2-yl)thiophene-2-carboxylate)

Methyl 5-(oxiran-2-yl)thiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-6506768

- 2248338-01-2

- Methyl 5-(oxiran-2-yl)thiophene-2-carboxylate

-

- インチ: 1S/C8H8O3S/c1-10-8(9)7-3-2-6(12-7)5-4-11-5/h2-3,5H,4H2,1H3

- InChIKey: XULWHEHUXSPNHF-UHFFFAOYSA-N

- SMILES: S1C(C(=O)OC)=CC=C1C1CO1

計算された属性

- 精确分子量: 184.01941529g/mol

- 同位素质量: 184.01941529g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 4

- 重原子数量: 12

- 回転可能化学結合数: 3

- 複雑さ: 195

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.3

- トポロジー分子極性表面積: 67.1Ų

Methyl 5-(oxiran-2-yl)thiophene-2-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6506768-0.1g |

methyl 5-(oxiran-2-yl)thiophene-2-carboxylate |

2248338-01-2 | 0.1g |

$691.0 | 2023-05-31 | ||

| Enamine | EN300-6506768-0.25g |

methyl 5-(oxiran-2-yl)thiophene-2-carboxylate |

2248338-01-2 | 0.25g |

$723.0 | 2023-05-31 | ||

| Enamine | EN300-6506768-0.05g |

methyl 5-(oxiran-2-yl)thiophene-2-carboxylate |

2248338-01-2 | 0.05g |

$660.0 | 2023-05-31 | ||

| Enamine | EN300-6506768-5.0g |

methyl 5-(oxiran-2-yl)thiophene-2-carboxylate |

2248338-01-2 | 5g |

$2277.0 | 2023-05-31 | ||

| Enamine | EN300-6506768-2.5g |

methyl 5-(oxiran-2-yl)thiophene-2-carboxylate |

2248338-01-2 | 2.5g |

$1539.0 | 2023-05-31 | ||

| Enamine | EN300-6506768-0.5g |

methyl 5-(oxiran-2-yl)thiophene-2-carboxylate |

2248338-01-2 | 0.5g |

$754.0 | 2023-05-31 | ||

| Enamine | EN300-6506768-10.0g |

methyl 5-(oxiran-2-yl)thiophene-2-carboxylate |

2248338-01-2 | 10g |

$3376.0 | 2023-05-31 | ||

| Enamine | EN300-6506768-1.0g |

methyl 5-(oxiran-2-yl)thiophene-2-carboxylate |

2248338-01-2 | 1g |

$785.0 | 2023-05-31 |

Methyl 5-(oxiran-2-yl)thiophene-2-carboxylate 関連文献

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

Methyl 5-(oxiran-2-yl)thiophene-2-carboxylateに関する追加情報

Methyl 5-(oxiran-2-yl)thiophene-2-carboxylate: A Comprehensive Overview

Methyl 5-(oxiran-2-yl)thiophene-2-carboxylate, also known by its CAS number 2248338-01-2, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology. This compound is characterized by its unique structure, which combines a thiophene ring with an epoxide group and a methyl ester. The thiophene moiety, a five-membered aromatic heterocycle containing sulfur, is known for its stability and electronic properties, making it a valuable component in various chemical applications.

The presence of the epoxide group (oxiran-2-yl) introduces additional functionality to the molecule. Epoxides are highly reactive due to their strained three-membered ring structure, making them ideal for use in nucleophilic ring-opening reactions. This reactivity has been exploited in the development of advanced materials, including polymers and coatings, where controlled polymerization and cross-linking are essential. Recent studies have highlighted the potential of Methyl 5-(oxiran-2-yl)thiophene-2-carboxylate as a building block for constructing stimuli-responsive materials, which can alter their properties in response to external stimuli such as temperature or pH changes.

In the realm of pharmacology, this compound has shown promise as a precursor for drug delivery systems. The combination of the thiophene ring and the epoxide group allows for the creation of molecules with both hydrophobic and reactive characteristics, which are desirable in drug design. Researchers have explored its use in developing prodrugs, where the epoxide group serves as a protective layer that can be cleaved under specific physiological conditions to release the active drug molecule. This approach not only enhances drug stability but also improves bioavailability.

The methyl ester group further enhances the versatility of this compound by providing an additional site for chemical modification. For instance, hydrolysis of the ester group can yield the corresponding carboxylic acid, which can be used in subsequent reactions such as amide bond formation or polymerization. This feature makes Methyl 5-(oxiran-2-yl)thiophene-2-carboxylate a valuable intermediate in organic synthesis.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the thiophene ring plays a critical role in stabilizing the molecule's electronic configuration, while the epoxide group introduces localized regions of high electron density that are prone to nucleophilic attack. These findings have been instrumental in designing more efficient synthetic routes and optimizing reaction conditions for industrial applications.

In terms of synthesis, Methyl 5-(oxiran-2-yl)thiophene-2-carboxylate can be prepared via several methods, including direct epoxidation of substituted thiophenes and subsequent esterification. One notable approach involves the use of mCPBA (meta-chloroperbenzoic acid) as an oxidizing agent to introduce the epoxide group onto the thiophene ring. This method is highly selective and has been widely adopted due to its simplicity and scalability.

The application of this compound extends beyond traditional chemical synthesis into emerging areas such as nanotechnology and green chemistry. For instance, it has been used as a precursor for synthesizing carbon-based nanomaterials, where its aromatic structure contributes to the formation of stable carbon frameworks. Additionally, researchers have explored its potential as a biodegradable polymer component, aligning with growing demands for environmentally friendly materials.

In conclusion, Methyl 5-(oxiran-2-yl)thiophene-2-carboxylate (CAS No: 2248338-01-2) is a multifaceted compound with applications spanning organic synthesis, materials science, pharmacology, and nanotechnology. Its unique combination of structural features makes it an invaluable tool for scientists and engineers seeking innovative solutions across diverse disciplines. As research continues to uncover new properties and applications of this compound, its role in advancing modern chemistry is likely to expand further.

2248338-01-2 (Methyl 5-(oxiran-2-yl)thiophene-2-carboxylate) Related Products

- 1807126-18-6(3-(Difluoromethyl)-6-hydroxy-2-methoxy-4-(trifluoromethyl)pyridine)

- 53117-21-8(2-Hydrazino-N-(3-methylphenyl)-2-oxoacetamide)

- 2097913-72-7(1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-[(thiophen-2-yl)methyl]urea)

- 1925459-49-9(6-Bromo-4-chloro-5,7-dimethyl-3-nitroquinoline)

- 1806753-44-5(6-(Fluoromethyl)-2-methyl-4-nitro-3-(trifluoromethoxy)pyridine)

- 1803672-68-5(2,3-Dichloro-5-(difluoromethyl)pyridine-6-sulfonamide)

- 123594-06-9(Benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate)

- 1806260-78-5(2-(Fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetic acid)

- 63303-29-7(Spiroisochroman-4,4'-piperidine)

- 1803876-54-1(5-Ethylbenzo[d]oxazole-2-carbonyl chloride)